Aurachin D
Overview
Description
Aurachin D is a farnesylated quinolone alkaloid naturally produced by myxobacteria of the genus Stigmatella and some actinobacterial strains . It is a potent inhibitor of cytochrome bd oxidases, which are potential targets in the treatment of infectious diseases . This compound has garnered significant interest due to its remarkable activities against various pathogens, including Leishmania donovani, the causative agent of leishmaniasis .
Mechanism of Action
Mode of Action
Aurachin D interacts with its targets, the cytochrome bd oxidases, and inhibits their function . It acts in the vicinity of heme b-558 and prevents the oxidation of substrate quinols and the resulting electron transfer to heme b-558 .
Biochemical Pathways
The inhibition of cytochrome bd oxidases by this compound affects the electron transport chain, a crucial biochemical pathway in bacteria . This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the bacteria and potentially leading to cell death .
Pharmacokinetics
It is known that the compound is produced biocatalytically from a quinolone precursor molecule with recombinant escherichia coli cells expressing the biosynthesis enzyme auaa . The expression of the auaA gene and the introduction of the mevalonate pathway into the production strain can improve the availability of farnesyl pyrophosphate, which is needed as a cosubstrate for the AuaA-catalyzed reaction .
Result of Action
The result of this compound’s action is the inhibition of the bacterial respiratory chain, which can lead to cell death . It has shown remarkable activities against Leishmania donovani, the causative agent of leishmaniasis , and has potential as a treatment for infectious diseases caused by mycobacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the expression of the auaA gene, which is involved in the production of this compound, can be improved using a bicistronic design architecture . Additionally, the introduction of the mevalonate pathway into E. coli stimulates this compound production . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Aurachin D plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome bd oxidases . It interacts with these enzymes, inhibiting their function and thereby affecting the electron transport chains within cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting cytochrome bd oxidases, which are crucial for the survival of pathogenic bacteria during infection and proliferation . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome bd oxidases . As a selective inhibitor, this compound binds to these enzymes, inhibiting their function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways related to the respiratory chain in pro- and eukaryotes . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurachin D can be synthesized through several chemical routes. The installation of the farnesyl substituent typically occurs before the formation of the quinolone heterocycle . One common method involves the use of ethyl acetoacetate and substituted aniline derivatives as starting materials . The reaction conditions often include the use of zinc perchlorate hexahydrate and magnesium sulfate in ethanol at room temperature for 12-48 hours .
Industrial Production Methods: Biocatalytic production of this compound has been achieved using recombinant Escherichia coli cells expressing the biosynthesis enzyme AuaA . This approach has significantly increased the titer of this compound compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Aurachin D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Aurachin D has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds include Aurachin A, Aurachin B, and Aurachin C . While all these compounds share a common quinolone scaffold, Aurachin D is unique due to its selective inhibition of cytochrome bd oxidase . This specificity makes this compound particularly valuable for studying electron transport processes and developing targeted antibacterial therapies .
Properties
IUPAC Name |
2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMLNOXMSHURLQ-YEFHWUCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318443 | |
Record name | Aurachin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-13-8 | |
Record name | Aurachin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108354-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurachin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurachin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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